

Arlacel A: A Comprehensive Technical Examination of its Chemical Composition

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Compound of Interest

Compound Name: *Arlacel A*

Cat. No.: *B1262539*

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Introduction

Arlacel A, known chemically as Dianhydro-D-mannitol monooleate, is a non-ionic surfactant widely utilized as an emulsifying agent in the pharmaceutical, cosmetic, and food industries. Its efficacy in forming stable water-in-oil emulsions makes it a critical component in various formulations, including creams, lotions, and parenteral preparations. This technical guide provides an in-depth analysis of the chemical composition of **Arlacel A**, presenting key quantitative data, detailed experimental protocols for its analysis, and a visual representation of its constituent components.

Chemical Identity and Composition

Arlacel A is fundamentally the monoester of oleic acid and hexitol anhydrides derived from sorbitol. The manufacturing process, which involves the esterification of sorbitol with oleic acid, results in a complex mixture of related compounds. The primary components are sorbitan oleates, with smaller amounts of isosorbide oleates and other related esters. The distribution of these components can influence the emulsifying properties of the product.

Synonyms:

- Mannide Monooleate[1][2][3]

- Dianhydro-D-mannitol monooleate[4]
- Sorbitan Oleate

Quantitative Data

The following tables summarize the key physical and chemical properties of **Arlacel A**, compiled from various sources. These values represent typical specifications and may vary between different grades and manufacturers.

Table 1: General Physicochemical Properties

Property	Value	Reference
Chemical Formula	C ₂₄ H ₄₂ O ₅	[5]
Molecular Weight	410.6 g/mol	
CAS Number	25339-93-9	
Appearance	Amber to brown viscous liquid	
Solubility	Soluble in hot organic solvents. Dispersible in hot water.	

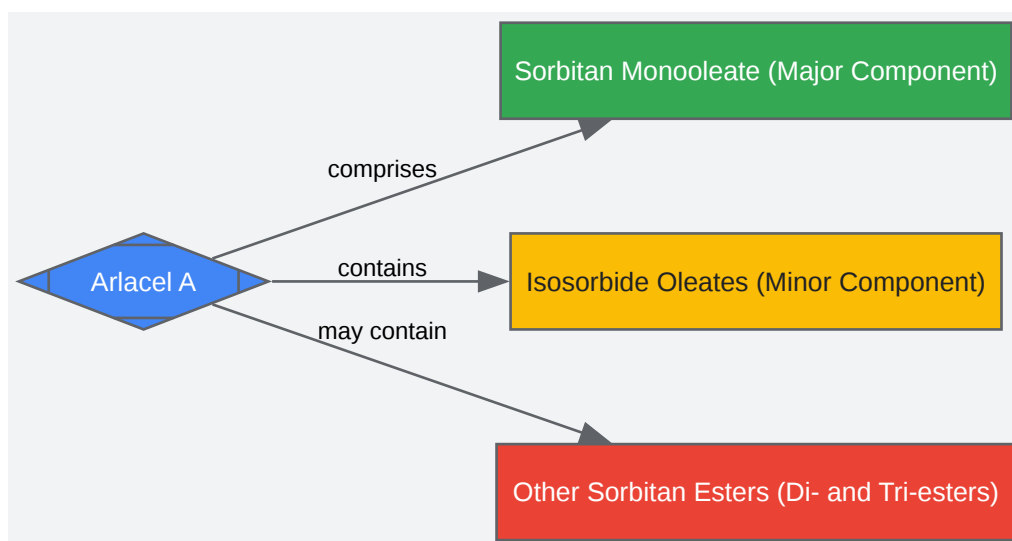
Table 2: Typical Compositional Specifications

Parameter	Typical Value Range
Sorbitan Monooleate Content	> 95%
Acid Value	< 8 mg KOH/g
Saponification Value	149 - 160 mg KOH/g
Hydroxyl Value	193 - 209 mg KOH/g
Water Content	< 2.0%

Note: The values in Table 2 are representative and should be confirmed with the specific product's certificate of analysis.

Structural Representation

Arlacel A is not a single chemical entity but a mixture of isomers. The primary structure is a fatty acid ester of an anhydro-sorbitol. The oleic acid is typically attached to the sorbitan ring.



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Caption: General composition of **Arlacel A**.

Experimental Protocols

The quantitative analysis of **Arlacel A**'s composition, particularly the distribution of mono-, di-, and tri-esters, is crucial for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Sorbitan Esters

This protocol is based on the method described by Wang and Fingas for the analysis of sorbitan ester surfactants.

Objective: To separate and quantify the distribution of sorbitan mono-, di-, tri-, and tetra-ester fractions in an **Arlacel A** sample.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, and a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD).
- Reversed-phase C18 column.

Reagents and Materials:

- HPLC-grade solvents (e.g., isopropanol, water).
- **Arlacel A** sample.
- Reference standards for mono-, di-, and triglycerides of fatty acids (for determining relative response factors).

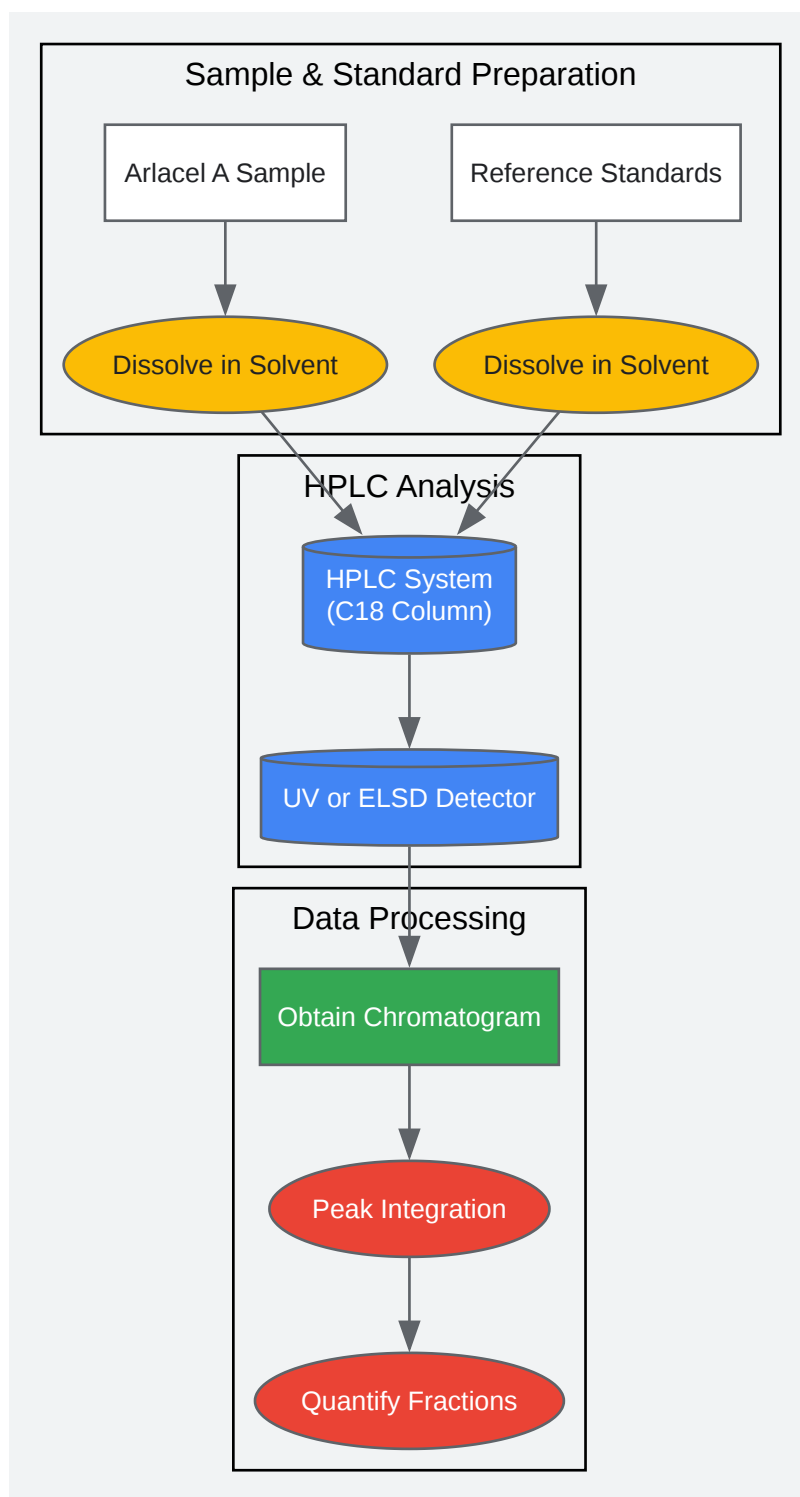
Chromatographic Conditions:

- Column: C18 reversed-phase column.
- Mobile Phase: Isopropanol/water gradient. The exact gradient program should be optimized based on the specific column and instrument.
- Flow Rate: Typically 1.0 mL/min.
- Detector: UV detector set at a low wavelength (e.g., 210-220 nm) or an ELSD.
- Injection Volume: 10-20 μ L.

Procedure:

- Sample Preparation: Prepare a solution of the **Arlacel A** sample in the mobile phase or a suitable solvent (e.g., isopropanol) at a known concentration (e.g., 2.5 mg/mL).
- Standard Preparation: Prepare solutions of the reference standards at known concentrations.
- Chromatographic Analysis:

- Equilibrate the HPLC system with the initial mobile phase composition.
- Inject the prepared standard solutions to determine their retention times and response factors.
- Inject the prepared **Arlacel A** sample solution.
- Data Analysis:
 - Identify the peaks in the chromatogram of the **Arlacel A** sample corresponding to the mono-, di-, and tri-ester fractions based on the retention times of the standards.
 - Integrate the peak areas for each fraction.
 - Calculate the percentage of each fraction in the sample using the relative response factors obtained from the analysis of the pure glyceride standards.



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Caption: HPLC workflow for **Arlcel A** analysis.

Conclusion

This technical guide has provided a detailed overview of the chemical composition of **Arlacel A**. The quantitative data presented in the tables, along with the established HPLC protocol, offers a robust framework for the characterization and quality control of this important pharmaceutical excipient. A thorough understanding of its chemical nature is paramount for its effective and safe use in the development of stable and efficacious drug products.

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